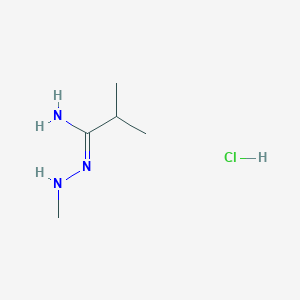![molecular formula C24H32ClN3O5S2 B2506871 6-エチル-2-(4-((3-メチルピペリジン-1-イル)スルホニル)ベンザミド)-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-3-カルボン酸メチルエステル塩酸塩 CAS No. 1219215-10-7](/img/structure/B2506871.png)
6-エチル-2-(4-((3-メチルピペリジン-1-イル)スルホニル)ベンザミド)-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-3-カルボン酸メチルエステル塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C24H32ClN3O5S2 and its molecular weight is 542.11. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗癌作用
6-エチル-2-(4-((3-メチルピペリジン-1-イル)スルホニル)ベンザミド)-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-3-カルボン酸メチルエステル塩酸塩は、有望な抗癌活性を示しています。研究者らは、癌細胞株に対するその効果、特に細胞増殖の阻害とアポトーシスの誘導について調査してきました。 さらなる研究で、その作用機序と潜在的な臨床応用を解明する必要があります .
抗菌作用
LaSOM® 293は、その構造的特徴により、抗菌作用を有する可能性があります。研究者らは、細菌株および真菌株に対するその有効性を調査してきました。 その作用機序と既存の抗生物質との潜在的な相乗効果を調査することで、新しい治療戦略につながる可能性があります .
特性
IUPAC Name |
methyl 6-ethyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S2.ClH/c1-4-26-13-11-19-20(15-26)33-23(21(19)24(29)32-3)25-22(28)17-7-9-18(10-8-17)34(30,31)27-12-5-6-16(2)14-27;/h7-10,16H,4-6,11-15H2,1-3H3,(H,25,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTRVGDNFLLOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2506789.png)



![methyl 3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2506798.png)
![2-[(naphthalen-1-yl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B2506799.png)



![(2E,NZ)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2506805.png)

![3,6-dichloro-N-[1-(ethanesulfonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2506808.png)


